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Compound of Interest

Compound Name: 7-Hydroxy Quetiapine-d8

Cat. No.: B563336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Hydroxy Quetiapine-d8, a

deuterated internal standard of the active metabolite of Quetiapine. This document is intended

for researchers, scientists, and professionals in drug development, offering detailed information

on its molecular properties, synthesis, analytical methodologies, and its role in understanding

the pharmacology of Quetiapine.

Core Molecular Data
A precise understanding of the molecular weights of 7-Hydroxy Quetiapine and its deuterated

analog is fundamental for accurate quantification and analysis in research and clinical settings.

Compound Molecular Formula Molecular Weight ( g/mol )

7-Hydroxy Quetiapine C₂₁H₂₅N₃O₃S 399.51[1][2][3][4]

7-Hydroxy Quetiapine-d8 C₂₁H₁₇D₈N₃O₃S 407.56[5]

Synthesis of 7-Hydroxy Quetiapine-d8
While a specific, detailed, and publicly available protocol for the direct synthesis of 7-Hydroxy
Quetiapine-d8 is not readily found in the literature, its preparation would logically involve a

multi-step process combining the synthesis of the 7-hydroxyquetiapine scaffold with a
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deuteration step. The deuterated piperazine ring is a common feature in deuterated Quetiapine

analogs.

A plausible synthetic approach would involve:

Synthesis of a protected 7-hydroxy dibenzothiazepine core: This would likely start from a

substituted aminothiophenol and a protected hydroxy-phenylacetic acid derivative to

construct the central tricyclic ring system.

Introduction of the piperazine-d8 moiety: A deuterated piperazine, piperazine-d8, would be

coupled to the 11-position of the dibenzothiazepine core. This is a key step in incorporating

the deuterium label.

Addition of the hydroxyethoxyethyl side chain: The final side chain is typically added to the

other nitrogen of the piperazine ring.

Deprotection: Removal of any protecting groups from the hydroxyl function on the

dibenzothiazepine ring would yield the final product, 7-Hydroxy Quetiapine-d8.

General methods for the synthesis of Quetiapine and related compounds can be found in the

patent literature, which could be adapted for the synthesis of this specific deuterated

metabolite. The deuteration of organic molecules can be achieved through various methods,

including catalytic exchange with deuterium gas (D₂) or the use of deuterated reagents.

Experimental Protocols: Analytical Methodology
The accurate quantification of 7-Hydroxy Quetiapine-d8, often used as an internal standard,

and its non-deuterated counterpart in biological matrices is crucial for pharmacokinetic and

metabolic studies. High-Performance Liquid Chromatography (HPLC) and Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical

techniques employed.

High-Performance Liquid Chromatography (HPLC)
Method for 7-Hydroxy Quetiapine
Below is a detailed HPLC method adapted from a study on the determination of Quetiapine and

its metabolites in rat plasma.
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3.1.1. Sample Preparation (Protein Precipitation)

To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile.

Vortex the mixture for 1 minute to precipitate proteins.

Centrifuge at 10,000 rpm for 10 minutes.

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle

stream of nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

Inject a 20 µL aliquot into the HPLC system.

3.1.2. Chromatographic Conditions

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium

dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a ratio of 35:65 (v/v).

Flow Rate: 1.0 mL/min

Detection: UV detection at 254 nm

Temperature: Ambient

3.1.3. Method Validation

The method should be validated according to standard guidelines, assessing parameters such

as:

Linearity: A calibration curve should be constructed by plotting the peak area against a series

of known concentrations of 7-Hydroxy Quetiapine.

Accuracy and Precision: Determined by analyzing quality control samples at low, medium,

and high concentrations within the linear range.
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Specificity: The ability of the method to differentiate and quantify the analyte in the presence

of other components in the sample matrix.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the

analyte that can be reliably detected and quantified, respectively.

Stability: The stability of the analyte in the biological matrix under different storage

conditions.

Signaling Pathways of Quetiapine and 7-
Hydroxyquetiapine
Quetiapine and its active metabolite, 7-hydroxyquetiapine, exert their therapeutic effects

through a complex interaction with multiple neurotransmitter receptor systems. Their primary

mechanism of action involves the antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.

Dopaminergic and Serotonergic Pathways
The diagrams below illustrate the key signaling interactions of Quetiapine and its metabolite.
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Quetiapine's Primary Mechanism of Action
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Quetiapine's Receptor Binding Profile & Analysis Workflow

Receptor Binding Profile Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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